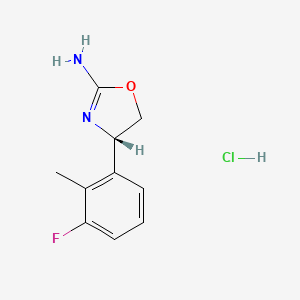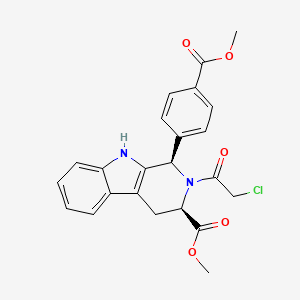
(1R,3R)-Rsl3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1R,3R-RSL3 is an isomer of RSL3, a compound known for its role as an inhibitor of glutathione peroxidase 4 (GPX4). This compound is significant in the study of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. The inhibition of GPX4 by 1R,3R-RSL3 leads to the induction of ferroptosis, making it a valuable tool in cancer research and other scientific studies .
Preparation Methods
The preparation of 1R,3R-RSL3 involves several synthetic routes and reaction conditions. One common method includes the use of DMSO as a solvent, followed by the addition of PEG300 and Tween 80 to create a stable solution . Industrial production methods may vary, but they typically involve similar steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
1R,3R-RSL3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 1R,3R-RSL3 can lead to the formation of different oxidized derivatives .
Scientific Research Applications
1R,3R-RSL3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of ferroptosis and the role of GPX4 in cellular processes. In biology, it helps researchers understand the pathways involved in cell death and survival. In medicine, 1R,3R-RSL3 is being explored as a potential therapeutic agent for cancer treatment, particularly in targeting drug-resistant cancer cells . Its industrial applications include the development of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of 1R,3R-RSL3 involves the inhibition of glutathione peroxidase 4 (GPX4). By binding to GPX4, 1R,3R-RSL3 reduces the expression of this enzyme, leading to the accumulation of lipid peroxides and the induction of ferroptosis. This process involves the activation of pathways related to oxidative stress and cell death .
Comparison with Similar Compounds
1R,3R-RSL3 is unique compared to other similar compounds due to its specific isomeric form. Similar compounds include 1S,3R-RSL3, ML162, and ML210, which also inhibit GPX4 but may have different selectivity and potency . The uniqueness of 1R,3R-RSL3 lies in its specific interaction with GPX4 and its ability to induce ferroptosis in certain cancer cell lines.
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl (1R,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21-/m1/s1 |
InChI Key |
TXJZRSRTYPUYRW-WIYYLYMNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


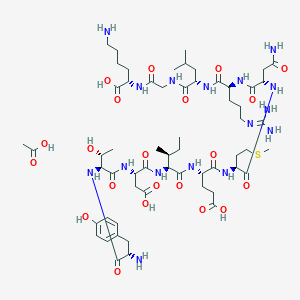

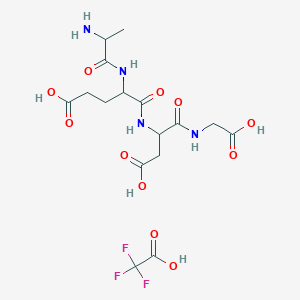
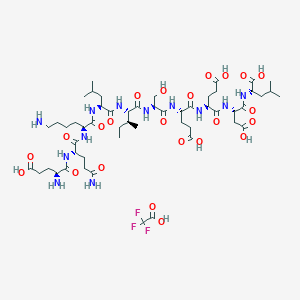
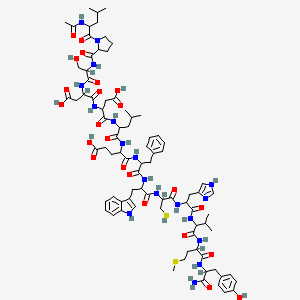
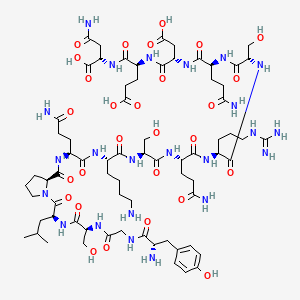
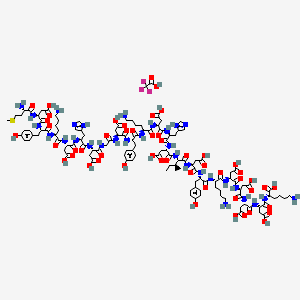
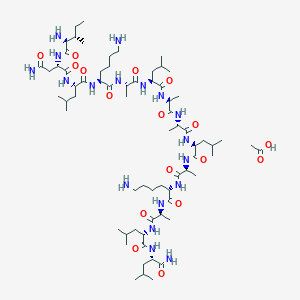

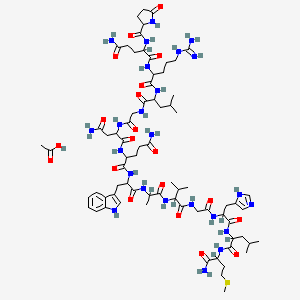

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)
![2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)
